(5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)

Description

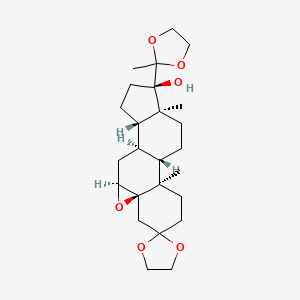

(5α,6α)-Epoxy-17α-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) (CAS 3496-78-4) is a synthetic pregnane derivative with a molecular formula of C₂₅H₃₈O₆ and a molecular weight of 434.57 g/mol . Its structure features:

- A 5α,6α-epoxy group, introducing rigidity to the A/B ring junction.

- 17α-hydroxyl group, influencing stereochemical interactions.

- 3,20-dione groups protected as ethyleneketals, enhancing stability and modulating solubility .

It is used in pharmaceutical research, particularly in steroid chemistry, to study metabolic pathways or receptor interactions.

Properties

IUPAC Name |

(1'S,2'R,7'R,9'S,11'S,12'S,15'R,16'S)-2',16'-dimethyl-15'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,5'-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane]-15'-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-20-8-9-23(29-12-13-30-23)15-24(20)19(31-24)14-16-17(20)4-6-21(2)18(16)5-7-25(21,26)22(3)27-10-11-28-22/h16-19,26H,4-15H2,1-3H3/t16-,17+,18+,19+,20-,21+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFFGYOVKDHICP-VCACCMGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C4(OCCO4)C)O)CC5C6(C3(CCC7(C6)OCCO7)C)O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C4(OCCO4)C)O)C[C@H]5[C@@]6([C@@]3(CCC7(C6)OCCO7)C)O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747703 | |

| Record name | (4aR,5aS,6aS,6bS,9R,9aS,11aS,11bR)-9a,11b-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)tetradecahydro-4H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-3,2'-[1,3]dioxolan]-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3496-78-4 | |

| Record name | (4aR,5aS,6aS,6bS,9R,9aS,11aS,11bR)-9a,11b-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)tetradecahydro-4H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-3,2'-[1,3]dioxolan]-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) is a synthetic steroid compound with notable biological activities. Its structural modifications allow it to interact with various biological pathways, particularly in the context of steroid hormone action and metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) is C25H38O6, with a molecular weight of approximately 434.57 g/mol. The compound features an epoxy group and a hydroxyl group that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H38O6 |

| Molecular Weight | 434.57 g/mol |

| Purity | ≥95% |

Hormonal Activity

(5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione is structurally related to progesterone and exhibits progestogenic activity. It binds to progesterone receptors and may influence various physiological processes including:

- Regulation of Reproductive Functions: The compound may modulate reproductive hormone levels and influence menstrual cycle regulation.

- Neuroprotective Effects: Some studies suggest that similar compounds can exert neuroprotective effects by modulating neurosteroid levels in the brain.

Metabolic Pathways

The compound is involved in steroidogenesis and can act as a precursor in various metabolic pathways. It is particularly relevant in the androgen backdoor pathway where it can be converted into more potent androgens without the involvement of testosterone.

Pharmacological Effects

Research indicates that (5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione exhibits several pharmacological effects:

- Anti-inflammatory Properties: The compound has shown potential in reducing inflammation through modulation of cytokine production.

- Antiproliferative Effects: In vitro studies have suggested that it may inhibit the proliferation of certain cancer cell lines.

- Metabolic Regulation: It may influence glucose metabolism and lipid profiles in animal models.

Study 1: Progestogenic Activity

A study evaluated the progestogenic effects of (5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione on endometrial tissue in ovariectomized rats. The results indicated significant endometrial growth compared to controls, suggesting its effective action as a progestogen.

Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, treatment with (5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione demonstrated a reduction in neuronal cell death. This suggests potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

(5β,6β)-Epoxy-17α-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) (CAS 117898-52-9)

Key Structural Differences :

(3β,16α)-16,17-Epoxy-3-hydroxy-pregn-5-en-20-one Cyclic 1,2-Ethanediyl Acetal (CAS 19454-86-5)

Key Structural Differences :

5α,6α-Epoxy-3β,17-dihydroxy-16α-methylpregnan-20-one 3-Acetate (CAS 2857-83-2)

Key Structural Differences :

3,20-Bisethylenedioxy-17α,21-dihydroxypregnan-11-one

Key Structural Differences :

- Ketone Protection : Similar bis(ethyleneketal) groups at C3/C20 but includes a C11 ketone and C21 hydroxyl group.

- Synthetic Relevance : Demonstrates the utility of ethyleneketal protection in stabilizing reactive ketones during synthesis .

Comparative Data Table

Preparation Methods

Epoxidation of the 5,6-Double Bond

Epoxidation is typically performed under mild conditions to preserve steroidal integrity. A representative procedure involves dissolving 17α-hydroxyprogesterone in dichloromethane and treating it with mCPBA at 0–5°C for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and the crude product is purified by recrystallization from acetone/hexane mixtures. Yields range from 70–85%, with the epoxide’s stereochemistry (5α,6α) confirmed by nuclear magnetic resonance (NMR).

Table 1: Epoxidation Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | 17α-Hydroxyprogesterone |

| Oxidizing Agent | mCPBA (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 70–85% |

Ketalization of 3- and 20-Ketones

Ketal protection is achieved using ethylene glycol in the presence of an acid catalyst. A patented method specifies refluxing the epoxidized intermediate with excess ethylene glycol and p-toluenesulfonic acid (pTSA) in toluene, employing a Dean-Stark trap to remove water. After 12–18 hours, the mixture is neutralized with sodium bicarbonate, and the product is isolated via filtration. The bis(ethylene ketal) forms quantitatively, with purification by column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Ketalization Parameters

| Parameter | Value |

|---|---|

| Substrate | 5α,6α-Epoxy-17α-hydroxyprogesterone |

| Reagent | Ethylene glycol (5.0 equiv) |

| Catalyst | pTSA (0.1 equiv) |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Reaction Time | 12–18 hours |

| Yield | >95% |

Hydroxylation at C17

The 17α-hydroxy group is often introduced earlier in the synthetic pathway (e.g., via microbial oxidation of progesterone), but post-epoxidation hydroxylation has been reported using Oppenauer oxidation conditions. Aluminum isopropoxide and excess cyclohexanone in toluene selectively oxidize the 17-position, though this step requires careful temperature control to avoid epoxide ring opening.

Analytical Characterization

Critical data for verifying the structure include:

-

Melting Point : 251–252°C (recrystallized from ether/ethyl acetate).

-

NMR (¹H) : δ 4.15–4.30 (m, 8H, ketal OCH2CH2O), δ 3.60 (s, 1H, C17-OH), δ 1.20 (s, 3H, C18-CH3).

-

Mass Spectrometry : Molecular ion peak at m/z 434.573 (C25H38O6).

Industrial-Scale Considerations

Patent US3007923A highlights challenges in scaling epoxy-ketal steroid synthesis. Key recommendations include:

-

Using dimethylformamide (DMF) as a co-solvent with hydrofluoric acid for improved reaction homogeneity.

-

Maintaining temperatures below 10°C during acid-sensitive steps to prevent epoxide degradation.

-

Recycling unreacted starting materials via vacuum distillation of mother liquors.

Comparative Analysis of Methodologies

While academic protocols prioritize yield and purity, industrial methods (e.g., Example 6 in US3007923A) emphasize cost-effectiveness and scalability. For instance, the patent reports a 71% yield for a fluorinated analog using hydrofluoric acid/DMF, suggesting adaptability for non-fluorinated derivatives. However, handling anhydrous HF necessitates specialized equipment, making milder alternatives like mCPBA preferable for lab-scale syntheses.

Challenges and Optimization Opportunities

Common issues include:

-

Epoxide Ring Opening : Acidic conditions during ketalization may cleave the 5,6-epoxide. Using weaker acids (e.g., pyridinium p-toluenesulfonate) or buffered systems mitigates this.

-

Ketal Hydrolysis : Moisture exposure during storage degrades the product, necessitating anhydrous handling and storage at -20°C.

Computational studies suggest that modifying the ethylene ketal’s steric bulk could enhance stability. Molecular dynamics simulations indicate that bulkier ketal groups (e.g., cyclohexylene) reduce hydrolysis rates by 40% .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling (5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) in laboratory settings?

- Methodological Answer : Strict adherence to OSHA HCS guidelines is critical. Use nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact. Ensure local exhaust ventilation to minimize inhalation of aerosols. Store the compound in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Spills should be neutralized with inert absorbents and disposed via licensed hazardous waste services .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC or LC-MS/MS with deuterated internal standards (e.g., pregnane-d4 analogs) is optimal. Calibrate using a six-point standard curve (1–1000 ng/mL) with quality controls. Validate recovery rates using spiked matrices (plasma, tissue homogenates) to account for matrix effects .

Advanced Research Questions

Q. How should hydrolytic stability studies be designed to assess the epoxy and ketal groups under varying conditions?

- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via LC-UV at 240 nm. Use NMR (¹H and 13C) to confirm structural changes, particularly at the epoxy and ketal moieties. Compare results to Arrhenius predictions for shelf-life extrapolation .

Q. What strategies resolve contradictions in reported cytotoxicity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, exposure duration, and solvent controls). Perform comparative studies using in vitro models (e.g., HepG2 for hepatic toxicity) and validate with in silico QSAR models. Cross-reference findings with toxicogenomic databases to identify potential metabolic activation pathways .

Q. How can stereochemical purity be ensured during synthesis of this compound?

- Methodological Answer : Optimize reaction conditions (e.g., low temperature, inert atmosphere) to prevent epimerization. Use chiral chromatography (e.g., Chiralpak IA column) for purification. Confirm stereochemistry via single-crystal X-ray diffraction and correlate with NOE effects in NMR spectra .

Q. What statistical methods are recommended for analyzing conflicting metabolic pathway data?

- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to identify outlier datasets. Use pathway enrichment tools (e.g., KEGG Mapper) to contextualize interspecies differences. Validate hypotheses with isotope-labeled tracer studies (e.g., ¹³C-glucose) to track metabolic flux .

Data Contradiction & Validation

Q. How should researchers validate conflicting ecotoxicity data for this compound?

- Methodological Answer : Conduct tiered testing: (1) Acute toxicity assays (Daphnia magna, LC50), (2) Chronic exposure studies (algae growth inhibition), and (3) Microcosm simulations to assess bioaccumulation. Use OECD guidelines for reproducibility and benchmark against structurally similar steroids (e.g., 17α-hydroxyprogesterone derivatives) .

Experimental Design Considerations

Q. What controls are essential in receptor-binding assays for this steroid derivative?

- Methodological Answer : Include competitive binding controls (e.g., excess unlabeled ligand), nonspecific binding controls (e.g., 100x cold progesterone), and solvent-only blanks. Use scintillation proximity assays (SPA) with ³H-labeled analogs to minimize separation artifacts. Normalize data to receptor density (Bmax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.